Methyl cycloheptanecarboxylate

Description

Overview and Chemical Context

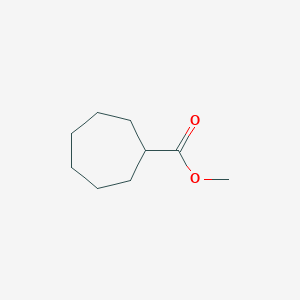

Methyl cycloheptanecarboxylate is an organic compound classified as the methyl ester of cycloheptanecarboxylic acid. biosynth.com Its structure consists of a seven-membered carbocyclic ring, known as a cycloheptane (B1346806) ring, attached to a methyl ester functional group. The molecular formula of the compound is C₉H₁₆O₂ and it has a molecular weight of approximately 156.22 g/mol . biosynth.comaccelachem.com

This compound is a colorless liquid at room temperature and is generally soluble in organic solvents. lookchem.com Its chemical identity is precisely defined by its CAS Registry Number, 60433-00-3. biosynth.comaccelachem.com Spectroscopic data is critical for its identification in a laboratory setting. For instance, its ¹H NMR spectrum shows a characteristic singlet for the methyl protons of the ester group at approximately 3.65 ppm, while the protons on the cycloheptane ring appear as a series of multiplets. rsc.org The ¹³C NMR spectrum displays a peak for the carbonyl carbon of the ester at around 177.7 ppm. rsc.org

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 60433-00-3 |

| Appearance | Colorless Liquid |

| ¹³C NMR Carbonyl Peak | ~177.7 ppm |

| ¹H NMR Methyl Peak | ~3.65 ppm (singlet) |

This table is based on data from references biosynth.comaccelachem.comrsc.org.

Historical Perspective of Cycloheptane Derivatives in Chemical Research

The study of cycloalkanes, or cyclic hydrocarbons, has been a cornerstone of organic chemistry for over a century. While smaller rings like cyclopentane (B165970) and cyclohexane (B81311) were investigated early on, medium-sized rings such as cycloheptane presented unique challenges that attracted significant scientific curiosity. acs.orgwikipedia.org Unlike the relatively rigid chair conformation of cyclohexane, the seven-membered cycloheptane ring is highly flexible and exists as a dynamic equilibrium of several conformers, primarily the twist-chair and twist-boat conformations. acs.orgbiomedres.us The conformational complexity and the lower thermodynamic stability compared to cyclohexane made the synthesis and analysis of cycloheptane derivatives a notable area of research throughout the 20th century. acs.org

The relevance of the cycloheptane framework was further solidified by the discovery of natural products containing this seven-membered ring. For example, researchers have identified polyaromatic cycloheptane derivatives, such as 4,4'-dimethyldinaphtho[a,d]cycloheptane, in geological sediments, suggesting their origin from the microbial degradation of naturally occurring triterpenoids. researchgate.net The presence of this structural motif in nature underscored its importance and spurred further investigation into the synthesis and reactivity of its derivatives.

Significance of this compound in Contemporary Chemical Science

In modern organic synthesis, this compound serves as a valuable model substrate and a versatile building block. Its relatively simple yet conformationally flexible structure makes it an ideal candidate for testing new synthetic methodologies.

A prominent example of its contemporary significance is found in the field of C(sp³)–H bond functionalization, a highly sought-after transformation in organic chemistry. In a 2023 study published in the Journal of the American Chemical Society, this compound was selected as the model substrate to optimize a manganese-catalyzed oxidation of C(sp³)–H bonds. acs.org The research focused on achieving high selectivity for the oxidation at remote methylenic sites (specifically the C-4 position) of the cycloheptane ring. acs.org The use of this specific ester was crucial in demonstrating the catalyst's ability to overcome the inherent challenges of selectively functionalizing a flexible cycloalkane.

Furthermore, the synthesis of this compound itself is an area of interest in the development of catalytic reactions. Modern methods, such as the palladium-catalyzed carbonylation of olefins using CO-surrogates, have been shown to produce this compound, highlighting the ongoing effort to create efficient pathways to such structures. rsc.org

While this compound is primarily used in a research context, the broader class of cycloheptane derivatives holds significant potential. For instance, other functionalized derivatives like METHYL 1-AMINO-1-CYCLOHEPTANECARBOXYLATE are utilized as key intermediates in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. lookchem.com Similarly, related compounds like Methyl 2-oxo-1-cycloheptanecarboxylate are used in the synthesis of other complex organic structures such as hydroxycoumarins. sigmaaldrich.comsigmaaldrich.com These applications for related structures underscore the general synthetic utility of the cycloheptane carboxylate scaffold in various fields of chemical science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl cycloheptanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-11-9(10)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPSYCOSYPDSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337581 | |

| Record name | Methyl cycloheptanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60433-00-3 | |

| Record name | Methyl cycloheptanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Methyl Cycloheptanecarboxylate

Synthesis via Ring Expansion and Contraction Reactions

An alternative synthetic strategy for Methyl Cycloheptanecarboxylate involves the construction of the seven-membered carbocyclic ring through rearrangement reactions of smaller or larger ring precursors.

A prominent method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgorganicreactions.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an expanded cycloketone. wikipedia.org For the synthesis of a cycloheptanone precursor, one could start with a derivative of cyclohexanemethanamine. The resulting cycloheptanone can then be converted to Cycloheptanecarboxylic Acid through various oxidation methods, followed by esterification to yield this compound. The reaction proceeds through the diazotization of the primary amine, followed by the expulsion of nitrogen gas to form a carbocation, which then undergoes a rearrangement to expand the ring. wikipedia.orgwikipedia.org

Conversely, ring contraction provides another powerful tool for synthesizing cyclic systems. The Favorskii rearrangement of α-halo cyclic ketones in the presence of a base is a classic method for achieving ring contraction. wikipedia.orgddugu.ac.in To synthesize a cycloheptane (B1346806) ring system, one could envision starting with an appropriately substituted 2-chlorocyclooctanone (B1583303). Treatment with a methoxide (B1231860) base would induce the rearrangement, leading to the formation of this compound. wikipedia.orgadichemistry.com The mechanism is believed to proceed through the formation of a cyclopropanone intermediate, which is then opened by the alkoxide nucleophile to yield the ring-contracted ester. wikipedia.orgadichemistry.com

Table 2: Ring Expansion and Contraction Methodologies

| Rearrangement | Starting Material Type | Product Type | Key Transformation |

|---|---|---|---|

| Tiffeneau-Demjanov | 1-Aminomethyl-cycloalkanol | Ring-expanded cycloketone | One-carbon ring expansion. wikipedia.org |

| Favorskii | α-Halo cyclic ketone | Ring-contracted ester | One-carbon ring contraction. wikipedia.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The construction of specific stereoisomers of substituted cycloheptane rings is a formidable challenge in organic synthesis due to unfavorable entropic factors and the high conformational flexibility of seven-membered rings. However, the development of asymmetric catalysis has provided powerful tools to control stereochemistry. Organocatalytic asymmetric [4+3] cycloaddition reactions have emerged as a primary strategy for synthesizing chiral cycloheptane cores. nih.govorganicreactions.org

This transformation involves the reaction of a four-atom π-system (a 1,3-diene) with a three-atom π-system (an allyl cation or its equivalent) to form a seven-membered ring. wikipedia.org The stereochemical outcome of these reactions can be directed by chiral catalysts, such as secondary amines or phosphoric acids, which activate the substrates and create a chiral environment for the cycloaddition.

One notable approach involves the use of chiral secondary amine catalysts to react with dienals, generating an intermediate that undergoes enantioselective cycloaddition with a diene. nih.gov More recently, strong and confined chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), have been employed as powerful Lewis acid catalysts. These catalysts can activate substrates like 2-indolyl alcohols to generate reactive intermediates that engage in highly enantioselective [4+3] cycloadditions with dienolsilanes. nih.govacs.org This method allows for the formation of complex bicyclo[3.2.2]cyclohepta[b]indoles with excellent control over up to three stereogenic centers, including one quaternary center. nih.gov

The effectiveness of these organocatalytic methods is demonstrated by the high yields and enantiomeric excesses (ee) achieved for a variety of substrates. Chiral phosphoric acids, in particular, have proven to be versatile catalysts for a range of asymmetric cycloadditions. researchgate.netresearchgate.net

Below is a table summarizing representative results from an organocatalytic asymmetric [4+3] cycloaddition for the synthesis of chiral cycloheptane derivatives.

| Catalyst | Diene Substrate | Allyl Cation Precursor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid (IDPi) | Dienolsilane | gem-Dimethyl-2-indolyl alcohol | 98 | Not Applicable | 98:2 |

| Chiral Phosphoric Acid (IDPi) | Dienolsilane | gem-Diethyl-2-indolyl alcohol | 99 | Not Applicable | 97:3 |

| Chiral Phosphoric Acid (IDPi) | Dienolsilane | gem-Dibenzyl-2-indolyl alcohol | 96 | Not Applicable | 98:2 |

| Chiral Phosphoric Acid (IDPi) | Dienolsilane with terminal alkene | gem-Dimethyl-2-indolyl alcohol | 85 | >20:1 | 98:2 |

| Chiral Phosphoric Acid (IDPi) | Dienolsilane with TMS-alkyne | gem-Dimethyl-2-indolyl alcohol | 90 | >20:1 | 97:3 |

Data is synthesized from representative findings in the field. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. jocpr.com For the synthesis of this compound, this involves adopting solvent-free conditions, using environmentally benign solvents, and maximizing reaction efficiency to reduce waste.

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. rsc.orgewadirect.com Solvent-free, or solid-state, reactions offer a significant advantage by running reactions "neat" or by grinding solid reactants together, often with a catalytic amount of a liquid to facilitate the reaction. rsc.orgresearchgate.net This approach can lead to higher product yields, lower energy costs, and simplified purification processes. mdpi.com

For cycloaddition reactions, which are key to forming the cycloheptane ring, solvent-free conditions can be highly effective. cmu.edu For instance, Diels-Alder reactions, which are analogous to [4+3] cycloadditions, have been successfully performed in the solid state by heating the reactants, demonstrating the feasibility of forming cyclic structures without a solvent. cmu.edu

When a solvent is necessary, the focus shifts to "green solvents." Water is an ideal green solvent due to its non-toxicity and availability, and it can promote certain cycloaddition reactions through hydrophobic effects. wikipedia.orgresearchgate.net Other green solvents include supercritical fluids like CO₂, bio-solvents derived from agricultural crops, and ionic liquids, which have negligible vapor pressure. rsc.orgwikipedia.orgresearchgate.net The choice of a greener solvent must be compatible with the specific reaction chemistry, aiming to replace hazardous solvents like dichloromethane or toluene. ewadirect.com

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comlibretexts.org Reactions with high atom economy are inherently less wasteful.

The formula for calculating percent atom economy is:

Cycloaddition reactions, such as the [4+3] cycloaddition used to form cycloheptane rings, are prime examples of atom-economical processes as all atoms from the diene and the allyl cation precursor are incorporated into the cyclic product, theoretically achieving 100% atom economy. wikipedia.orgnih.gov This contrasts sharply with substitution or elimination reactions where byproducts are inherently formed. rsc.org

Maximizing reaction efficiency goes beyond atom economy to include chemical yield, reaction time, and energy consumption. Catalytic processes are favored as they use small amounts of a substance to generate large quantities of product, reducing the need for stoichiometric reagents that would otherwise become waste. nih.gov The use of highly efficient organocatalysts in the stereoselective synthesis of cycloheptane derivatives aligns well with the principles of high reaction efficiency.

| Reaction Type | General Scheme | Theoretical Atom Economy | Example Application |

|---|---|---|---|

| [4+3] Cycloaddition | Diene + Allyl Cation → Cycloheptene (B1346976) | 100% | Core synthesis of cycloheptane ring |

| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene + Phosphine Oxide | Low | Alkene synthesis (generates stoichiometric byproduct) |

| Substitution (e.g., SN2) | R-X + Nu → R-Nu + X⁻ | <100% | Functional group interconversion (generates salt byproduct) |

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. In a flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs, and the product is collected at the outlet. thalesnano.comrsc.orgthieme-connect.de This technology offers numerous advantages for the synthesis of this compound, particularly in terms of safety, control, and scalability. mdpi.com

One of the primary benefits of flow chemistry is superior heat transfer due to the high surface-area-to-volume ratio in the narrow channels of the reactor. chimia.ch This allows for precise temperature control, which is crucial for managing highly exothermic or fast reactions, thereby preventing the formation of side products and improving selectivity. rsc.org Furthermore, flow reactors can be operated at temperatures and pressures above the boiling point of the solvent, significantly accelerating reaction rates. thalesnano.com

For the synthesis of cycloheptanes via [4+3] cycloaddition, flow chemistry can be particularly advantageous. These reactions often involve reactive and unstable intermediates, such as oxyallyl cations. wikipedia.org A continuous flow setup allows for the in situ generation of these intermediates, which are immediately consumed in the subsequent reaction step. This minimizes their decomposition and enhances safety, as only a small amount of the hazardous intermediate exists at any given moment. researchgate.netnih.govnih.gov

Modern flow systems can integrate multiple synthetic steps, including reaction, workup, and purification, into a single, automated sequence. mdpi.com Packed-bed reactors, where a solid catalyst or reagent is immobilized within a column, can be incorporated to facilitate reactions and simplify product purification. The scalability of flow processes is straightforward; production can be increased by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). chimia.chwikipedia.org This modularity and control make flow chemistry a powerful platform for the efficient and reproducible production of this compound and its derivatives. nih.gov

Iii. Mechanistic Investigations and Reaction Dynamics of Methyl Cycloheptanecarboxylate

Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data specific to methyl cycloheptanecarboxylate are not extensively documented in publicly available literature. However, general principles of ester reactivity and the behavior of similar cycloalkane systems can provide valuable context.

The kinetics of reactions involving this compound, such as hydrolysis, are influenced by factors including temperature, pressure, and the presence of catalysts. researchgate.netoarjpublication.comegyankosh.ac.in For instance, the acid-catalyzed hydrolysis of esters typically follows pseudo-first-order kinetics when the concentration of water is in large excess. egyankosh.ac.in The rate of this reaction is dependent on the stability of the tetrahedral intermediate formed during nucleophilic attack on the carbonyl carbon. The steric hindrance around the ester group in this compound, conferred by the seven-membered ring, would be expected to influence the rate constant compared to less hindered acyclic or smaller cyclic esters. youtube.com

Thermodynamic parameters such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°) are fundamental properties that dictate the feasibility and position of equilibrium for reactions involving this compound. nist.govnist.govlibretexts.org While specific experimental values for this compound are scarce, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to estimate these values. mdpi.com For comparison, the thermodynamic properties of the closely related methyl cyclohexanecarboxylate (B1212342) have been more extensively studied. nih.gov These parameters are crucial for understanding the energy landscape of reactions such as C–H functionalization and ring transformations. For example, the relative stability of different conformers of the flexible cycloheptane (B1346806) ring will impact the activation energies of various reaction pathways.

| Thermodynamic Parameter | General Description | Relevance to this compound |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Determines the overall exothermicity or endothermicity of reactions. |

| Gibbs Free Energy of Formation (ΔfG°) | The energy associated with a chemical reaction that can be used to do work. | Indicates the spontaneity of a reaction at constant temperature and pressure. |

| Entropy (S°) | A measure of the randomness or disorder of a system. | Changes in entropy, particularly due to the flexible nature of the cycloheptane ring, contribute to the overall Gibbs free energy change. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of a substance by a certain amount. | Important for understanding how the energy of the molecule changes with temperature. |

C(sp³)–H Bond Functionalization and Site-Selectivity in Cycloalkane Systems

The selective functionalization of C(sp³)–H bonds in alkanes is a significant challenge in modern organic chemistry. nih.gov this compound presents multiple non-activated methylene (B1212753) (CH₂) groups, making site-selectivity a key issue.

Recent studies have demonstrated the highly selective oxygenation of remote methylenic sites in cycloalkyl substrates, including this compound. This has been achieved using manganese catalysts, which can direct oxidation to specific positions on the cycloheptane ring. In one study, the oxidation of this compound with H₂O₂ was catalyzed by a manganese complex, leading to the formation of ketones at the C-3 and C-4 positions.

The selectivity of this oxidation is highly dependent on the reaction conditions, particularly the solvent. A notable finding is the preferential oxidation at the C-4 position, which is a remote methylenic site. This remote functionalization is a powerful tool for modifying complex molecules in a predictable manner.

The site-selectivity in the manganese-catalyzed oxidation of this compound can be rationalized by polarity enhancement strategies. The electron-withdrawing ester group deactivates the adjacent C–H bonds towards oxidation. By employing highly polar and non-coordinating solvents, it is possible to enhance the deactivating effect of the ester group, extending its influence to more remote positions on the cycloheptane ring. This leads to a preference for oxidation at the electronically richest C–H bonds, which are those furthest from the ester functionality.

For this compound, this strategy has been shown to significantly favor oxidation at the C-4 position over the C-3 position. This demonstrates that tuning the polarity of the reaction medium can be an effective strategy for controlling site-selectivity in C–H oxidation reactions.

Manganese catalysts have emerged as powerful tools for the selective C–H activation and oxidation of alkanes. rsc.orgresearchgate.netwiley-vch.deosti.govresearchgate.net These catalysts are often inspired by the active sites of manganese-containing enzymes and are capable of performing challenging C–H oxidation reactions under mild conditions. researchgate.net

In the context of this compound, manganese complexes have been shown to catalyze the oxidation of C–H bonds with high selectivity. The catalytic cycle is thought to involve a high-valent manganese-oxo species that acts as the primary oxidant. The ligand environment around the manganese center is crucial for tuning the reactivity and selectivity of the catalyst. For instance, the use of specific ligands can influence which methylenic site on the cycloheptane ring is preferentially oxidized.

Below is a table summarizing the results of a manganese-catalyzed oxidation of this compound, highlighting the product distribution at different positions on the cycloheptane ring.

| Product | Position of Oxidation | Yield (%) |

| 3-Oxo-methyl cycloheptanecarboxylate | C-3 | Varies with conditions |

| 4-Oxo-methyl cycloheptanecarboxylate | C-4 | Varies with conditions |

Photochemical and Photoredox-Catalyzed Transformations

The photochemical reactivity of this compound and related systems opens up avenues for unique molecular transformations that are often not accessible through thermal methods. youtube.com These reactions are initiated by the absorption of light, which promotes the molecule to an electronically excited state with distinct reactivity. sioc-journal.cn

Photochemical reactions such as [2+2] cycloadditions have been reported for cycloheptane derivatives. acs.orgresearchgate.netnih.govnih.govwikipedia.org For instance, the irradiation of a cycloheptene (B1346976) derivative in the presence of a photosensitizer can lead to the formation of a bicyclo[5.2.0]nonane skeleton. While not specifically documented for this compound, the cycloheptane ring within the molecule could potentially participate in intramolecular or intermolecular cycloadditions if an appropriate unsaturated moiety is present or introduced. The Norrish Type I and Type II reactions are other classical photochemical transformations of ketones and aldehydes that involve radical intermediates and could be relevant to derivatives of this compound. nih.gov

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. wiley-vch.deresearchgate.netnih.goveie.grugr.esacs.orgmdpi.comrsc.org This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with a substrate to generate radical intermediates. researchgate.net For a molecule like this compound, photoredox catalysis could potentially be used to achieve C–H functionalization. For example, a photoredox-generated radical could abstract a hydrogen atom from the cycloheptane ring, creating a carbon-centered radical that can then be trapped by a variety of reagents. nih.gov The site-selectivity of such a process would be governed by the relative stability of the possible radical intermediates on the cycloheptane ring.

Transition Metal-Catalyzed Reactions Involving the Cycloheptane Ring

Transition metal catalysis offers a versatile platform for the functionalization of cycloalkanes, including the seven-membered ring of this compound. nih.goveie.gracs.orgmdpi.comrsc.org These reactions often proceed via mechanisms involving C–H activation, oxidative addition, and reductive elimination. nih.gov

Cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, are powerful methods for forming carbon-carbon bonds. nih.govnih.gov While these reactions typically involve the coupling of an organometallic reagent with an organic halide, recent advancements have enabled the direct C–H functionalization of alkanes. In the context of this compound, a transition metal catalyst could potentially mediate the coupling of the cycloheptane ring with various partners. The ester group could act as a directing group, guiding the catalyst to a specific C–H bond, although this is generally more challenging for C(sp³)–H bonds compared to C(sp²)–H bonds.

Carbene insertion into C–H bonds is another important transformation catalyzed by transition metals, particularly rhodium and copper. egyankosh.ac.innih.govescholarship.org If this compound were reacted with a diazo compound in the presence of a suitable catalyst, insertion of the carbene into one of the C–H bonds of the cycloheptane ring could occur, leading to the formation of a new carbon-carbon bond. The selectivity of this insertion would depend on both electronic and steric factors.

The flexible nature of the cycloheptane ring can also play a role in transition metal-catalyzed reactions. Ring-opening and ring-expansion reactions are known for cyclic systems and can be promoted by transition metal complexes. While less common for a simple ester like this compound, derivatives with appropriate functional groups could potentially undergo such transformations, providing access to different ring sizes or acyclic products.

| Reaction Type | Catalyst Example | Potential Transformation of this compound |

| C–H Arylation | Palladium(II) Acetate | Direct coupling of an aryl group to a C–H bond on the cycloheptane ring. |

| Carbene Insertion | Rhodium(II) Octanoate | Insertion of a carbene into a C–H bond to form a new C-C bond. |

| Hydroamination | Rhodium or Palladium complexes | Addition of an N-H bond across a double bond if unsaturation is introduced to the ring. acs.org |

Computational Chemistry and Mechanistic Elucidation (e.g., DFT Studies)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the electronic structure, stability, and reactivity of molecules, bypassing the need for direct experimental investigation for every property. DFT has become a standard tool for elucidating reaction mechanisms by calculating the energies of reactants, products, and intermediate transition states.

While specific, in-depth DFT studies focusing exclusively on this compound are not extensively found in peer-reviewed literature, the principles of computational analysis can be applied to this molecule to predict its behavior. Studies on related seven-membered ring systems, such as cycloheptane and its halogenated derivatives, have successfully used DFT to investigate structural reactivity, stability, and the behavior of substituents. nih.gov These analyses typically involve geometry optimization to find the most stable conformation of the molecule, followed by calculations of various electronic properties to understand its chemical nature. For this compound, such studies would elucidate the influence of the methyl ester group on the conformational flexibility and electronic properties of the cycloheptane ring.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents.

Highest Occupied Molecular Orbital (HOMO): This orbital represents the region from which the molecule is most likely to donate electrons. In a nucleophilic attack, the HOMO of the nucleophile interacts with the LUMO of the electrophile. For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair electrons of the ester's carbonyl and ether oxygen atoms.

Lowest Unoccupied Molecular Orbital (LUMO): This orbital represents the region to which the molecule is most likely to accept electrons. In an electrophilic attack, the LUMO of the electrophile accepts electrons from the HOMO of the nucleophile. For this compound, the LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl (C=O) group, making the carbonyl carbon the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.

Illustrative FMO Data for this compound

The following table presents hypothetical values for a DFT-calculated FMO analysis to illustrate the concept. These are not from published experimental data.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Significance |

|---|---|---|---|

| LUMO | -0.5 | Carbonyl Carbon (C=O) | Site for nucleophilic attack |

| HOMO | -7.2 | Carbonyl Oxygen (C=O) | Site of electron donation |

| HOMO-LUMO Gap (ΔE) | 6.7 | N/A | Indicates high kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy. This map is invaluable for predicting the reactive sites for both electrophilic and nucleophilic attacks.

On an MEP map, regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP analysis would be expected to show:

Negative Potential: A strong negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the most likely site for protonation or interaction with electrophiles.

Positive Potential: Positive potential would be observed around the hydrogen atoms, particularly those on the cycloheptane ring and the methyl group. The most positive region, however, would likely be near the carbonyl carbon, although shielded, indicating its electrophilic character.

Illustrative MEP Data for this compound

The following table provides representative electrostatic potential values for key atoms to demonstrate the output of an MEP analysis. These values are illustrative.

| Atom/Region | Hypothetical MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (O) | -45.0 | Favored site for electrophilic attack |

| Carbonyl Carbon (C) | +35.0 | Favored site for nucleophilic attack |

| Cycloheptane Ring Hydrogens (H) | +10.0 to +15.0 | Slightly electrophilic character |

Understanding the dynamics of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Transition state modeling using DFT is a powerful technique to determine the structure and energy of this fleeting species, thereby calculating the activation energy barrier for a reaction.

A computational search for a transition state involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, where the TS structure must have exactly one imaginary frequency corresponding to the motion along the reaction path.

For a reaction involving this compound, such as its base-catalyzed hydrolysis, transition state modeling could be used to:

Determine the geometry of the tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon.

Calculate the activation energy (Ea) required to reach this transition state.

Compare different potential reaction pathways to determine the most favorable one.

Illustrative Energy Profile for a Hypothetical Reaction

This table shows a hypothetical energy profile for the hydrolysis of this compound, as would be determined by transition state modeling. The values are for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH- | 0.0 |

| Transition State (TS) | Tetrahedral intermediate formation | +15.5 |

| Products | Cycloheptanecarboxylate + Methanol | -20.0 |

Iv. Derivatization and Chemical Transformations of Methyl Cycloheptanecarboxylate

Functional Group Interconversions and Modifications

The methyl ester group is a versatile handle for a variety of functional group interconversions (FGIs), which are fundamental operations in organic synthesis for converting one functional group into another. lkouniv.ac.inbrainkart.com These transformations allow for the preparation of a family of related compounds from a single starting material. For Methyl cycloheptanecarboxylate, the primary FGIs involve reactions at the carbonyl carbon.

Key interconversions include:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield cycloheptanecarboxylic acid. This acid is a crucial intermediate for further derivatization, such as the formation of acid chlorides or amides. lookchem.com

Reduction: The ester can be reduced to the corresponding primary alcohol, (cycloheptyl)methanol. Potent reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation. imperial.ac.uk Selective reduction to the aldehyde, cycloheptanecarboxaldehyde, can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. imperial.ac.ukvanderbilt.edu

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of cycloheptanecarboxamides. This can be performed directly or via the corresponding acid chloride.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This process is valuable for modifying the properties of the molecule. researchgate.net

Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) allows for the introduction of two identical alkyl or aryl groups at the carbonyl carbon, leading to the formation of tertiary alcohols.

| Transformation | Reagent(s) | Product | Reference |

| Hydrolysis | H₃O⁺ or NaOH, H₂O | Cycloheptanecarboxylic acid | lookchem.com |

| Reduction to Alcohol | LiAlH₄ | (Cycloheptyl)methanol | imperial.ac.uk |

| Reduction to Aldehyde | DIBAL-H (1 eq., low temp.) | Cycloheptanecarboxaldehyde | vanderbilt.edu |

| Amidation | NH₃ or RNH₂/R₂NH | Cycloheptanecarboxamide | brainkart.com |

| Transesterification | R'OH, H⁺ or RO⁻ | R' cycloheptanecarboxylate | researchgate.net |

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are powerful tools for constructing cyclic systems in a stereospecific manner. msu.edu While this compound itself is saturated, it can be derivatized to introduce unsaturation, thereby enabling it to participate in various pericyclic reactions.

Diels-Alder Reaction: By introducing a conjugated diene system within the cycloheptane (B1346806) ring or in a side chain, the resulting molecule could participate as the diene component in a [4+2] cycloaddition with a suitable dienophile. Conversely, introducing a single double bond would render the molecule a potential dienophile for reaction with a diene. lkouniv.ac.in The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. msu.edu

1,3-Dipolar Cycloaddition: Derivatives of this compound containing an alkene or alkyne can act as dipolarophiles in reactions with 1,3-dipoles (e.g., azides, nitrile oxides, or nitrones) to form five-membered heterocyclic rings. organic-chemistry.org This strategy is widely used for the synthesis of complex heterocyclic scaffolds.

[8+2] Cycloadditions: Research on related seven-membered ring systems, such as 2H-cyclohepta[b]furan-2-one, has demonstrated their utility in [8+2] cycloaddition reactions with enamines to construct polycyclic azulene (B44059) frameworks. mdpi.com This suggests that appropriately functionalized cycloheptane derivatives could be precursors for similar higher-order cycloadditions, providing a pathway to complex polycyclic aromatic compounds.

These reactions typically require the strategic introduction of unsaturation, for which standard elimination reactions on halogenated or sulfonylated derivatives of hydroxylated this compound could be employed.

Ring-Opening and Ring-Closing Metathesis Reactions

Olefin metathesis has emerged as a robust methodology for carbon-carbon bond formation. For derivatives of this compound, both ring-opening and ring-closing metathesis reactions represent viable strategies for significant structural modification.

Ring-Closing Metathesis (RCM): If two alkenyl side chains are introduced onto the cycloheptane ring, an intramolecular RCM reaction, typically catalyzed by Grubbs' or Schrock-type ruthenium or molybdenum catalysts, can be used to form a new ring, leading to a bicyclic system. The efficiency of such reactions can be high, even for the formation of sterically congested medium-sized rings. rsc.org

Ring-Opening Metathesis (ROM): Introducing a double bond into the cycloheptane ring transforms it into a cycloalkene (cycloheptene). This cycloheptene (B1346976) derivative can then undergo ROM in the presence of an olefin, leading to a linear diene product with retention of stereocenters present on the original ring. beilstein-journals.org This can be a useful strategy for creating highly functionalized acyclic structures.

Tandem Ring-Opening/Ring-Closing Metathesis (RO/RCM): More advanced strategies involve tandem RO/RCM reactions. For instance, a cycloheptene derivative containing an alkyne moiety can undergo a tandem process where the ring opens and subsequently closes in a different manner, leading to complex polymeric or macrocyclic structures. acs.org Studies have shown that cycloheptene derivatives can exhibit high reactivity in these tandem polymerizations. acs.org

Synthesis of Polycyclic and Spiro Compounds from this compound Precursors

This compound is an attractive starting material for the synthesis of more complex molecular architectures, such as polycyclic and spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are prevalent in natural products and pharmacologically active compounds. unimi.it

A common strategy involves the initial conversion of this compound into a more reactive intermediate, such as a β-ketoester. For example, Methyl 2-oxo-1-cycloheptanecarboxylate, a direct derivative, is a versatile precursor. sigmaaldrich.com These β-ketoesters serve as building blocks in various condensation and multicomponent reactions to construct elaborate scaffolds. researchgate.net

Domino Reactions: Functionalized cycloheptane precursors can participate in domino reactions, such as Michael-Michael sequences, to construct spiro compounds with high stereoselectivity. unimi.it

Multicomponent Reactions: Three-component reactions involving a cycloheptane-based ketone (derivable from the title compound), an amine, and another carbonyl compound can lead to the formation of polysubstituted spiro-heterocycles. beilstein-journals.org

Precursor Approach to Polycyclic Systems: The synthesis of complex polycyclic compounds can be achieved by using the cycloheptane ring as a foundational block. libretexts.org Through a series of reactions that build additional rings onto the initial framework, complex targets can be reached. This often involves strategic oxidative cleavages of temporary bridges to reveal latent functional groups. libretexts.org

| Precursor Type | Reaction Type | Resulting Scaffold | Reference |

| Cycloheptane-based β-ketoesters | One-pot multi-component synthesis | Spiro-fused heterocycles | researchgate.net |

| 2-(2-formylethyl)-1,4-naphthalenedione | Michael-Michael domino reaction | Spiro[cyclopentane-1,2′(1′H)-naphthalene] | unimi.it |

| Isatin, arylamine, cyclopentane-1,3-dione | Three-component reaction | Spiro[dihydropyridine-oxindoles] | beilstein-journals.org |

| Bicyclic Olefins | Oxidative Cleavage / Rearrangement | Prostaglandin core (polycyclic) | libretexts.org |

Exploration of Novel Reaction Pathways

The search for novel chemical reactivity is a constant driver in organic synthesis. For this compound, this involves exploring new catalytic systems and reaction cascades that can efficiently build molecular complexity.

One area of exploration is the development of facile synthetic pathways to sterically demanding intermediates. For example, a method has been developed for the synthesis of β-ketoesters that incorporate a cyclic motif with a quaternary ester functionality, starting from diester precursors related to this compound. mdpi.com These β-ketoesters, which possess both electrophilic and nucleophilic centers, are valuable synthons for constructing complex molecules. researchgate.net

Furthermore, the application of modern catalytic methods, such as organocatalysis or transition-metal catalysis, to derivatives of this compound could unlock new, previously inaccessible transformations. researchgate.net The development of tandem processes, like the double bond migration–ring closing metathesis observed with certain sterically congested dienes, provides a blueprint for novel reaction pathways that could be applied to cycloheptane systems. rsc.org The goal is to maximize synthetic efficiency by forming multiple bonds and stereocenters in a single, controlled operation.

V. Advanced Applications of Methyl Cycloheptanecarboxylate in Organic Synthesis

Building Block in Complex Molecule Synthesissmolecule.com

The utility of methyl cycloheptanecarboxylate as a foundational element in the synthesis of more elaborate organic structures is well-established. smolecule.com Its derivatives serve as crucial intermediates in the assembly of a wide array of complex molecules. lookchem.com

Derivatives of cycloheptanecarboxylic acid, including its methyl ester, are significant in the pharmaceutical industry. lookchem.comchemicalbook.com They act as essential building blocks in the development of new drug candidates. lookchem.com The incorporation of the cycloheptane (B1346806) moiety can influence the pharmacological properties of a molecule. lookchem.com For instance, derivatives of cyclohexanecarboxylic acids, a related class of compounds, have been investigated as intermediates for antidiabetic agents. Specifically, methyl 1-amino-1-cycloheptanecarboxylate, a derivative of cycloheptanecarboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals due to its capacity to form complex molecular structures. lookchem.com

A notable example is the synthetic compound methyl 1-((4-(benzyloxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoyl)amino)cycloheptanecarboxylate (CHEMBL1988633), which contains a cycloheptane ring derived from a cycloheptanecarboxylate precursor. ontosight.ai This compound has been investigated for potential biological activities, with similar structures being studied for anticancer, antimicrobial, or antiviral properties. ontosight.ai

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively detailed in the provided search results, the synthesis of complex molecules often involves intermediates with cyclic structures. The cycloheptane ring is a feature in some natural products, and its synthesis can be a key step. For example, cycloheptanecarboxylic acid itself is a known organic compound used in the creation of complex organic molecules. lookchem.com The synthesis of various coumarin (B35378) derivatives, which are a class of naturally occurring compounds, can utilize precursors like methyl 2-oxo-1-cycloheptanecarboxylate. smolecule.comsigmaaldrich.com

Cycloheptanecarboxylic acid derivatives are of interest in the development of agrochemicals. cymitquimica.com The synthesis of chemicals for agriculture, known as agro synthesis, aims to enhance crop growth and protection. evonik.com While specific agrochemicals derived directly from this compound are not explicitly named, the broader class of cycloalkane carboxylic acid derivatives are recognized as important intermediates in this sector. ontosight.ai The development of novel insecticides, fungicides, and herbicides often involves the synthesis of new molecular structures, where cyclic moieties can play a role in the compound's efficacy and properties. thalesnano.com

Role in the Synthesis of Heterocyclic Compounds (e.g., Coumarins)benchchem.comsigmaaldrich.com

This compound derivatives are valuable precursors for the synthesis of heterocyclic compounds, which are a cornerstone of many biologically active molecules. d-nb.info

A significant application of a derivative, methyl 2-oxo-1-cycloheptanecarboxylate, is in the Pechmann condensation reaction to synthesize coumarins. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The Pechmann condensation is a classic method for preparing coumarins by reacting a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgjk-sci.com

In this context, methyl 2-oxo-1-cycloheptanecarboxylate serves as the β-keto ester. Its reaction with polyphenols leads to the formation of hydroxycoumarins. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Specific examples of coumarins synthesized using this method include 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one and 3-hydroxy-4-methyl-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one. sigmaaldrich.comsigmaaldrich.com This reaction provides a direct route to cyclo-annulated coumarins, which are of interest for their potential biological activities. sigmaaldrich.com

The general mechanism of the Pechmann condensation involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring, and a final dehydration step to form the coumarin ring system. wikipedia.org

Precursor in Materials Science Researchchemicalbook.com

The application of this compound and its derivatives extends to materials science. For instance, 4-hydroxy-cycloheptanecarboxylic acid methyl ester, a derivative, is considered a potential monomer for creating polyesters and polycarbonates. vulcanchem.com The inclusion of its cyclic structure is suggested to improve the thermal stability of these polymers. vulcanchem.com

In a broader sense, organic precursors are fundamental in various material synthesis techniques, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), which are used to create thin films and coatings with specific properties. uni-due.de While not a direct application of this compound itself, this highlights the role of organic esters as precursors in creating advanced materials. The selection of a precursor is critical for controlling the properties of the final material. nih.govberkeley.edu

Application in Catalysis Research

This compound has emerged as a valuable model substrate in catalysis research, particularly in the study of selective C(sp³)–H bond functionalization. This area of research is critical for developing new methods to convert simple alkanes into more complex and valuable molecules, and the seven-membered ring of this compound provides a compelling scaffold to investigate the challenges of site-selectivity in such transformations.

Recent research has focused on the manganese-catalyzed oxidation of this compound. In these studies, the compound serves as a model substrate to explore the influence of catalysts and reaction conditions on the position of oxidation within the cycloheptane ring. For instance, the oxidation of this compound using hydrogen peroxide (H₂O₂) as the oxidant and a manganese complex, [Mn(OTf)₂(ᵀᴵᴾˢmcp)] (where ᵀᴵᴾˢmcp is a specific tetradentate aminopyridine ligand), has been investigated in detail. nih.govacs.org

Initial studies for the optimization of this reaction were performed using this compound as the model substrate (S1). nih.govacs.org The oxidation was initially carried out with 3.0 equivalents of H₂O₂ in the presence of a manganese catalyst and a carboxylic acid in acetonitrile (B52724) (MeCN) as the solvent. nih.govacs.org This C(sp³)–H bond oxidation resulted in a mixture of ketonization products. nih.govacs.org

The research identified [Mn(OTf)₂(ᵀᴵᴾˢmcp)] and acetic acid as the most effective catalyst and carboxylic acid, respectively. nih.govacs.org Under these optimized conditions in acetonitrile, the oxidation of this compound preferentially occurred at the C-4 and C-3 positions of the cycloheptane ring, yielding the corresponding ketoester products (P1-K4 and P1-K3) with a total yield of 60%. nih.govacs.org The selectivity favored the C-4 position with a ratio of 1.6:1 over the C-3 position. nih.govacs.org Notably, no oxidation products at the C-1 and C-2 positions were observed. nih.gov

Further investigations revealed that the choice of solvent plays a crucial role in the selectivity and yield of the reaction. When the solvent was changed from acetonitrile to strong hydrogen bond donating (HBD) solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and nonafluoro-tert-butyl alcohol (NFTBA), a significant increase in both the total product yield and the selectivity for oxidation at the C-4 position was observed. nih.govacs.org This enhancement is attributed to a "polarity enhancement" effect, where the solvent's hydrogen bonding to the ester functional group deactivates the proximal C-H bonds, thereby favoring oxidation at more remote positions. nih.gov

The detailed findings from these catalytic studies are summarized in the tables below, illustrating the impact of reaction conditions on the oxidation of this compound.

Table 1: Manganese-Catalyzed Oxidation of this compound (S1) with H₂O₂

| Catalyst | Carboxylic Acid | Solvent | Total Yield (%) | Product Ratio (P1-K4:P1-K3) | C-4 Selectivity (%) |

|---|---|---|---|---|---|

| Mn(ᵀᴵᴾˢmcp) | Acetic Acid | MeCN | 60 | 1.6:1 | 62 |

Reaction conditions: 1 mol % catalyst, 5 equiv. carboxylic acid, 3.0 equiv. H₂O₂, 0 °C. Data sourced from J. Am. Chem. Soc. 2023, 145, 41, 22635–22646. nih.govacs.org

Table 2: Effect of Solvent on the Oxidation of this compound (S1)

| Solvent | H₂O₂ (equiv.) | Observations |

|---|---|---|

| HFIP | 2.0 | Significant increase in product yield and C-4 selectivity. Formation of hydroxyester and ketoester mixtures. |

| NFTBA | 2.0 | Significant increase in product yield and C-4 selectivity. Formation of hydroxyester and ketoester mixtures. |

Data sourced from J. Am. Chem. Soc. 2023, 145, 41, 22635–22646. nih.gov

These studies underscore the importance of this compound as a benchmark substrate in developing and understanding new catalytic C–H functionalization methodologies. The insights gained from its reactions are pivotal for the broader application of these catalytic systems to more complex molecules.

Vi. Biological Activity and Medicinal Chemistry Research Involving Methyl Cycloheptanecarboxylate and Its Analogs

Exploration of Biological Activity via Assays

The initial assessment of the biological activity of novel compounds typically involves a battery of in vitro assays to determine their effects on cellular processes. For potential anticancer agents, these assays are designed to evaluate cytotoxicity, anti-proliferative effects, and the induction of cell death in cancer cell lines.

Research into analogs of methyl cycloheptanecarboxylate, such as cyclohexane-1-carboxamides, has utilized cytotoxicity tests against a panel of human cancer cell lines to identify promising candidates. These studies have demonstrated that certain derivatives exhibit strong to moderate cytotoxic effects, laying the groundwork for further investigation into their therapeutic potential. The versatility of the carboxamide linkage allows for the synthesis of a diverse library of compounds, which can be screened to identify molecules with potent and selective biological activity nih.govresearchgate.net.

Cytotoxicity Studies and Anticancer Research Potential

Cytotoxicity studies are fundamental in anticancer drug discovery, providing a measure of a compound's ability to kill cancer cells. Analogs of this compound, particularly those incorporating a carboxamide functional group, have been the subject of such investigations, revealing promising anticancer potential.

Novel 1,1-disubstituted cyclohexane-1-carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including the human lung carcinoma cell line A549. Some of these compounds have shown significant cytotoxic activity, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug doxorubicin nih.gov. For instance, certain cyclohexane (B81311) carboxamide derivatives exhibited potent activity against the A549 cell line, suggesting their potential as leads for the development of new anticancer agents nih.gov.

| Compound Analog | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Cyclohexane Carboxamide Derivative 6a | A549 (Lung Carcinoma) | 3.03 |

| Cyclohexane Carboxamide Derivative 8a | A549 (Lung Carcinoma) | 5.21 |

| Doxorubicin (Positive Control) | A549 (Lung Carcinoma) | 3.01 |

Mechanism of Action Investigations

Understanding the mechanism through which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. For analogs of this compound, research has pointed towards the induction of apoptosis, or programmed cell death, as a key mechanism of action.

Studies on cyclohexane-1-carboxamide derivatives have shown that these compounds can induce apoptosis in cancer cells through both the extrinsic and intrinsic pathways nih.gov. This is evidenced by the activation of caspases, which are key executioner enzymes in the apoptotic cascade. Specifically, treatment of A549 cells with these compounds led to an increase in the activity of caspase-3, caspase-8, and caspase-9 nih.gov. Furthermore, these analogs were found to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while also increasing the Bax/Bcl-2 ratio, which is a critical determinant of apoptotic cell death nih.gov. The carboxamide moiety is a common feature in many anticancer agents and is known to be involved in modulating critical signaling pathways related to apoptosis and cell cycle regulation nih.gov.

Interaction with Enzymes and Receptors

The biological activity of a compound is often mediated by its interaction with specific enzymes or receptors. The carboxamide group, present in many analogs of this compound, is known to be a key pharmacophore that can participate in hydrogen bonding and other interactions with biological targets nih.gov.

In the context of anticancer research, molecular docking studies have been employed to predict the binding modes of cyclohexane-1-carboxamide derivatives with their putative targets. These studies have suggested that these compounds can bind to the active site of caspase-3, an enzyme that plays a central role in the execution phase of apoptosis nih.gov. The ability of these compounds to form a complex with zinc ions has also been demonstrated, which may contribute to their caspase-activating properties nih.gov. The conformation of the carboxamide group can be constrained in a way that is favorable for binding to dehydrogenase enzymes, as seen in other therapeutic agents nih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For analogs of this compound, SAR studies have been instrumental in identifying key structural features that contribute to their cytotoxic effects.

In the case of 1,1-disubstituted cyclohexane-1-carboxamides, the nature of the substituents on the cyclohexane ring and the carboxamide nitrogen has been shown to significantly impact their anticancer activity nih.gov. These studies help in the rational design of more potent and selective analogs. The analysis of SAR enables the determination of which chemical groups are responsible for evoking a target biological effect, allowing for modifications to improve the potency and efficacy of a bioactive compound nih.govnih.gov. The positioning of functional groups on a molecule plays a crucial role in its anticancer activities nih.gov.

Computational Studies in Drug Discovery

Computational methods have become indispensable tools in modern drug discovery, enabling the prediction of a compound's properties and its interactions with biological targets, thereby accelerating the identification of promising drug candidates.

For analogs of this compound, in silico studies have been used to complement experimental findings. Molecular docking simulations have been performed to visualize the binding of cyclohexane-1-carboxamide derivatives to the active site of caspase-3, providing a molecular basis for their observed biological activity nih.gov. Furthermore, computational approaches are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process sysrevpharm.orgnih.govresearchgate.net. These computational tools aid in the design of new compounds with potentially improved efficacy and safety profiles researchgate.net.

Molecular Docking Simulations

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to the active site of a target protein. mdpi.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships at a molecular level. nih.gov

In the context of cycloheptane (B1346806) carboxylate analogs, molecular docking has been a key part of a function-based computational screening protocol to identify novel and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov These simulations provide insights into the ligand-residue interaction profiles (LRIP), which help in determining the potential function of a compound. nih.govacs.org For instance, analysis of the interaction profile for a potent CB2 agonist containing a cycloheptane moiety revealed strong interactions with key amino acid residues such as F2.61, I186, and F2.64 within the receptor's binding site. nih.govacs.org Molecular dynamics (MD) simulations are often used in conjunction with docking to investigate the stability of the ligand-protein complex over time. nih.gov

| Amino Acid Residue | Interaction Type | Significance |

|---|---|---|

| F2.61 | Hydrophobic | Identified as important for agonist activity. |

| I186 | Hydrophobic | A key hotspot residue in a loop region, important for agonists. |

| F2.64 | Hydrophobic | Contributes to the binding of potent agonists. |

| V3.32, T3.33, S7.39 | Various | Considered hotspots for both CB2 agonists and antagonists. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in modern drug discovery, used to assess the pharmacokinetic and safety profiles of potential drug candidates early in the development process. researchgate.net These computational models predict various properties, including gastrointestinal absorption, permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and various forms of toxicity. slideshare.netnih.govnih.gov

While specific ADMET data for this compound is not extensively detailed in the literature, the computational evaluation of its analogs is a standard practice. The goal is to balance therapeutic activity and selectivity with favorable pharmacokinetic properties. nih.gov For example, poor metabolic stability can limit a compound's effectiveness, a challenge noted for some amidoalkylindole-based CB2 agonists which were found to be rapidly metabolized by human liver microsomes. nih.gov Computational tools and chemoinformatics platforms are routinely used to estimate these crucial parameters, helping to prioritize compounds with a higher likelihood of success in later-stage clinical studies. nih.govfrontiersin.org

| Parameter | Description | Importance in Drug Design |

|---|---|---|

| A bsorption | Prediction of intestinal absorption and cell permeability (e.g., Caco-2). | Determines oral bioavailability. |

| D istribution | Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Affects the amount of free drug available to act on the target. |

| M etabolism | Prediction of susceptibility to metabolism by Cytochrome P450 (CYP) enzymes. | Influences drug clearance and potential for drug-drug interactions. |

| E xcretion | Prediction of how the compound and its metabolites are eliminated from the body. | Determines the dosing interval and potential for accumulation. |

| T oxicity | Prediction of potential toxicities, such as cardiotoxicity (hERG inhibition) or mutagenicity (Ames test). | Crucial for assessing the safety profile of a compound. |

Investigation of Related Cycloheptane Derivatives in Biological Systems

Cannabinoid Receptor Agonism (e.g., CB2 Agonists)

The cannabinoid receptor 2 (CB2) has emerged as a significant therapeutic target, primarily due to its expression in peripheral and immune system cells, which contrasts with the CB1 receptor's prevalence in the central nervous system. nih.gov Targeting CB2 with selective agonists offers the potential for treating inflammatory, neurodegenerative, and pain-related conditions without the psychotropic side effects associated with CB1 activation. olemiss.edu

Research has led to the discovery of potent and selective CB2 agonists that feature a cycloheptane carboxylate structure. nih.gov In one study, a lead compound with a cycloheptane moiety showed moderate CB2 agonistic activity (EC₅₀ of 3.12 µM) with no activity at the CB1 receptor. acs.org Through rational design and synthesis, analogs were developed with significantly improved potency. For example, the compound 2-((3-Isopropyl-2,4-dioxothiazolidin-5-ylidene)methyl)phenyl cycloheptane carboxylate was identified as a strong and selective CB2 agonist. acs.org

| Compound | CB2 EC₅₀ (µM) | CB1 EC₅₀ (µM) | Selectivity Index (CB1/CB2) |

|---|---|---|---|

| Lead Compound (1) | 3.12 ± 2.22 | > 10 | > 3.2 |

| Compound 8 | 0.09 ± 0.07 | 0.75 ± 0.48 | 0.12 |

Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is an enzyme responsible for converting biologically inactive sulfated steroids into their active, unconjugated forms. nih.govaun.edu.eg This process is a key source of active estrogens and androgens in certain tissues. Consequently, inhibiting STS is a validated therapeutic strategy for treating hormone-dependent cancers, such as those of the breast and prostate. nih.govmdpi.comox.ac.uk

The development of STS inhibitors has historically focused on two main classes: steroid-based and non-steroidal compounds. nih.gov Steroidal inhibitors, such as oestrone-3-O-sulphamate (EMATE) and Irosustat, were among the first and most potent compounds developed. ox.ac.uknih.gov Non-steroidal inhibitors, often based on scaffolds like coumarin (B35378), were later developed to overcome potential estrogenic side effects of the steroidal agents. nih.gov While the field of STS inhibition is well-established, the investigation of derivatives based specifically on a cycloheptane scaffold is not prominently featured in the existing literature, which has largely concentrated on structures that mimic the natural steroidal substrates. nih.govnih.gov

Vii. Analytical and Spectroscopic Characterization Techniques in Research

Advanced Spectroscopic Methods (e.g., High-Resolution NMR, Mass Spectrometry, FT-Raman)

Spectroscopic methods provide fundamental insights into the molecular structure of methyl cycloheptanecarboxylate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.6-3.7 ppm. The proton on the carbon bearing the ester group (CH-COOCH₃) would be observed as a multiplet, shifted downfield due to the deshielding effect of the adjacent carbonyl group. The protons of the cycloheptane (B1346806) ring would produce a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the ester group (around 175 ppm), the methoxy carbon (around 51 ppm), the carbon atom of the ring attached to the ester group, and the various methylene (B1212753) carbons of the cycloheptane ring (typically in the 25-45 ppm range). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.indocbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~175 |

| -OCH₃ | ~3.65 (s) | ~51 |

| CH-COOCH₃ | ~2.4-2.6 (m) | ~43-45 |

| Cycloheptane CH₂ | ~1.2-1.9 (m) | ~26-30 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Using electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.

The mass spectrum of this compound (C₉H₁₆O₂) would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 156, corresponding to its molecular weight. nih.gov Key fragmentation pathways for esters include the loss of the alkoxy group and alpha-cleavages. Expected fragments would include:

[M - OCH₃]⁺ (m/z 125): Loss of a methoxy radical.

[M - COOCH₃]⁺ (m/z 97): Loss of the entire methoxycarbonyl group, leaving the cycloheptyl cation.

[COOCH₃]⁺ (m/z 59): The methoxycarbonyl cation.

Fragmentation of the cycloheptane ring would lead to a series of peaks corresponding to the loss of successive C₂H₄ units. libretexts.orgchemguide.co.ukmsu.edulibretexts.org

Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 156 | [C₉H₁₆O₂]⁺• (Molecular Ion) |

| 125 | [C₈H₁₃O]⁺ |

| 97 | [C₇H₁₃]⁺ |

| 59 | [CH₃OCO]⁺ |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to infrared (IR) spectroscopy. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would exhibit characteristic peaks for the cycloheptane ring and the ester functional group. Key vibrational modes would include:

C-H stretching vibrations of the cycloheptane ring and the methyl group, typically in the 2800-3000 cm⁻¹ region.

C=O stretching vibration of the ester carbonyl group, which is a strong band usually appearing around 1730-1750 cm⁻¹.

C-O stretching vibrations of the ester linkage.

CH₂ bending (scissoring and twisting) vibrations of the cycloheptane ring. researchgate.netnih.govnih.govresearchgate.net

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for its purification. The choice of technique depends on the scale and required purity of the product.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a primary technique for the analysis and separation of volatile compounds like this compound. gcms.czs4science.atsigmaaldrich.comnih.gov

Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., polydimethylsiloxane or polyethylene glycol) would be suitable for separation. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Purification: Preparative gas chromatography can be used for the purification of small quantities of this compound to a very high purity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the purification of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would be a common approach. researchgate.netnih.gov

Stationary Phase: A C18 or C8 bonded silica column would be appropriate.

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol and water would be used as the mobile phase. The composition of the mobile phase can be optimized to achieve the desired separation.

Detection: A UV detector may not be very sensitive as the ester group has a weak chromophore. A refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be more suitable for detection and quantification.

Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. However, for a simple, non-chiral molecule like this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging and is generally not a standard characterization technique.

Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical for its use in further research or as a chemical standard. Impurity profiling involves the identification and quantification of any contaminants.

Purity Assessment

Gas Chromatography-Flame Ionization Detection (GC-FID): This is the most common and reliable method for assessing the purity of volatile compounds. s4science.atmdpi.com By integrating the peak areas in the chromatogram, the percentage purity can be accurately determined, assuming all components have a similar response factor or after calibration with a standard.

Quantitative NMR (qNMR): This technique can also be used for purity determination by integrating the signals of the target compound against a certified internal standard of known purity.

Impurity Profiling

Potential impurities in a sample of this compound would primarily depend on its synthetic route. A common method for its preparation is the Fischer esterification of cycloheptanecarboxylic acid with methanol in the presence of an acid catalyst. Potential impurities from this synthesis could include:

Unreacted starting materials: Cycloheptanecarboxylic acid and methanol. nih.govnist.govchemicalbook.com

Catalyst residues: Traces of the acid catalyst.

By-products: Such as the formation of ethers from the alcohol under acidic conditions, although typically in very small amounts.

GC-MS is a powerful tool for impurity profiling, as it allows for the separation of impurities and their tentative identification based on their mass spectra. nih.gov NMR spectroscopy can also be used to detect and identify impurities if their concentration is high enough to be observed above the baseline noise. sigmaaldrich.com

Viii. Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity

While established methods for the synthesis of cycloalkane carboxylates exist, the pursuit of novel synthetic routes with superior efficiency and selectivity remains a significant research focus. Drawing parallels from the synthesis of related cyclic esters, such as methyl cyclopentanecarboxylate (B8599756) and methyl cyclohexanecarboxylate (B1212342), provides insight into potential strategies. For instance, the Favorskii rearrangement of 2-chlorocyclooctanone (B1583303) in the presence of a methoxide (B1231860) source could offer a ring-contraction approach to methyl cycloheptanecarboxylate.

Future advancements are expected to leverage transition-metal catalysis to achieve higher levels of stereocontrol, which is crucial for the synthesis of specific isomers with distinct biological activities or material properties. The development of catalysts that can facilitate asymmetric hydrogenation or carboxylation of cycloheptene (B1346976) derivatives would be a significant step forward. Furthermore, enzymatic and biocatalytic approaches are gaining traction as they often provide exceptional selectivity under mild reaction conditions, aligning with the principles of green chemistry.

Exploration of Bioactive Analogs with Improved Efficacy

The cycloheptane (B1346806) ring is a structural motif present in various natural products and pharmacologically active compounds. This suggests that analogs of this compound could exhibit interesting biological activities. Future research will likely focus on the synthesis and screening of a diverse library of these analogs to identify compounds with therapeutic potential. By introducing various functional groups onto the cycloheptane ring or modifying the ester moiety, researchers can systematically explore the structure-activity relationship (SAR). For example, derivatives of cyclohexanecarboxylic acid have shown a range of biological effects, including anti-inflammatory and antimicrobial properties. mdpi.comresearchgate.net This provides a rationale for investigating the bioactivity of cycloheptanecarboxylate derivatives.

The exploration of bioactive analogs can be guided by computational modeling and in silico screening to predict the interaction of these molecules with biological targets. This approach can help prioritize the synthesis of compounds with a higher probability of exhibiting the desired efficacy, thereby accelerating the drug discovery process.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery